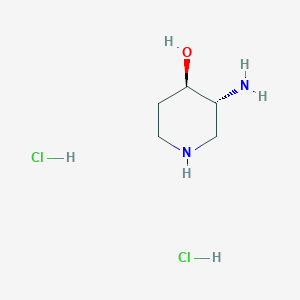

(3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride” is a chemical compound with the CAS Number: 2445749-46-0 . It has a molecular weight of 189.08 . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The IUPAC name for this compound is (3R,4R)-3-aminopiperidin-4-ol dihydrochloride . The InChI code for this compound is 1S/C5H12N2O.2ClH/c6-4-3-7-2-1-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1…/s1 .Applications De Recherche Scientifique

Synthesis and Precursor Use

The compound (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride has been synthesized through various methods for use as a precursor in the synthesis of natural and synthetic aminohydroxylated piperidine alkaloid analogs. Efficient synthesis methods have been developed, involving reactions such as chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, achieving an overall yield of 43.1% (Jiang Jie-yin, 2015). Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols are synthesized from enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines, highlighting their importance as convenient precursors (G. Grishina et al., 2011).

Drug Metabolism and Design Insights

Studies on 4-Aminopiperidines, including derivatives of (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride, have provided insights into drug metabolism by cytochrome P450s, emphasizing the role of molecular interactions and the reactivity of side chain α-carbon hydrogens in the direction of catalysis. This understanding aids in the optimization of drug metabolism and the development of structure-based drug design approaches (Hao Sun & D. Scott, 2011).

Applications in Material Synthesis

The compound has also been utilized in the synthesis of new chiral bicyclic 3-hydroxypiperidines, achieving high diastereoselectivity in the ring expansion process. This synthesis pathway demonstrates the compound's utility in producing chiral piperidine derivatives, which are valuable in various chemical and pharmaceutical applications (J. Wilken et al., 1997).

Biocidal and Structural Analysis

Organotin(IV) dithiocarboxylates synthesized using (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride as a ligand have been investigated for their structural characteristics and biocidal activities, demonstrating the compound's role in the development of new materials with potential biological applications (Zia-ur-Rehman et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

(3R,4R)-3-aminopiperidin-4-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c6-4-3-7-2-1-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLRDSYIJUETQL-ALUAXPQUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2781365.png)

![2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B2781371.png)

![N-(4-methoxyphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2781378.png)

![4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2781379.png)

![6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2781385.png)